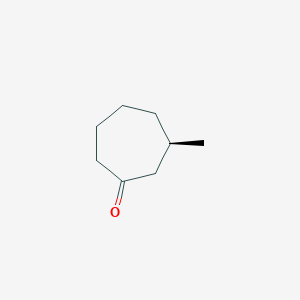

Cycloheptanone, 3-methyl-, (R)-

Description

BenchChem offers high-quality Cycloheptanone, 3-methyl-, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cycloheptanone, 3-methyl-, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-methylcycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-4-2-3-5-8(9)6-7/h7H,2-6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYFDULLCGVSNJ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473414 | |

| Record name | Cycloheptanone, 3-methyl-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13609-58-0 | |

| Record name | Cycloheptanone, 3-methyl-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-methylcycloheptan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Methylcycloheptanone: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of the chiral ketone, (R)-3-methylcycloheptanone. Due to the limited availability of experimental data for this specific enantiomer, this document combines computed data, information on the racemic mixture and related compounds, and detailed, generalized experimental protocols to serve as a valuable resource for researchers.

Chemical Identity and Physical Properties

(R)-3-methylcycloheptanone is a cyclic ketone with a seven-membered ring and a chiral center at the third carbon atom. Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of 3-Methylcycloheptanone

| Property | Value | Data Source |

| Molecular Formula | C₈H₁₄O | Computed[1] |

| Molecular Weight | 126.20 g/mol | Computed[1] |

| IUPAC Name | (3R)-3-methylcycloheptan-1-one | |

| CAS Number | 13609-58-0 | |

| Appearance | Colorless to pale yellow liquid | Inferred from related compounds |

| Boiling Point | Not available for (R)-enantiomer | |

| Melting Point | Not available for (R)-enantiomer | |

| Density | Not available for (R)-enantiomer | |

| Refractive Index | Not available for (R)-enantiomer | |

| Solubility | Insoluble in water; soluble in organic solvents | Inferred from related compounds |

Spectroscopic Data

Detailed experimental spectra for (R)-3-methylcycloheptanone are not widely published. This section provides expected spectroscopic characteristics based on the analysis of related cyclic ketones and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for (R)-3-Methylcycloheptanone

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals in the range of 0.9-2.5 ppm. The methyl group would appear as a doublet. Protons alpha to the carbonyl would be deshielded and appear further downfield. |

| ¹³C NMR | The carbonyl carbon would show a characteristic peak in the downfield region (around 210 ppm). Aliphatic carbons would appear in the upfield region. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 126. Fragmentation would likely involve alpha-cleavage on either side of the carbonyl group. |

| Infrared (IR) Spectroscopy | A strong, sharp absorption band characteristic of a ketone C=O stretch is expected around 1700-1725 cm⁻¹. C-H stretching and bending vibrations would also be present. |

Synthesis and Chemical Reactivity

The enantioselective synthesis of chiral cyclic ketones is a significant area of research in organic chemistry. While a specific, detailed protocol for the synthesis of (R)-3-methylcycloheptanone is not extensively documented, a plausible synthetic strategy involves the asymmetric hydrogenation of a corresponding unsaturated precursor.

One potential pathway is the enantioselective hydrogenation of 3-methyl-2-cyclohepten-1-one using a chiral catalyst. This approach allows for the stereocontrolled introduction of the chiral center at the C3 position.

References

An In-depth Technical Guide on (R)-3-methylcycloheptanone: IUPAC Nomenclature and CAS Registry Number

This technical guide provides essential identification details for the chemical compound (R)-3-methylcycloheptanone, tailored for researchers, scientists, and professionals in drug development.

Core Identification Parameters

The definitive nomenclature and registry number are crucial for accurate documentation, database searches, and regulatory submissions. The standardized IUPAC name provides a systematic and unambiguous description of the molecule's structure, while the CAS number is a unique identifier assigned by the Chemical Abstracts Service.

Data Presentation

The primary identifiers for (R)-3-methylcycloheptanone are summarized in the table below for clarity and quick reference.

| Identifier | Value |

| Common Name | (R)-3-methylcycloheptanone |

| IUPAC Name | (3R)-3-methylcycloheptan-1-one [1] |

| CAS Number | 13609-58-0 [1][2] |

| Molecular Formula | C8H14O[1] |

| InChI | InChI=1S/C8H14O/c1-7-4-2-3-5-8(9)6-7/h7H,2-6H2,1H3/t7-/m1/s1[1] |

| InChIKey | GSYFDULLCGVSNJ-SSDOTTSWSA-N[1] |

| Canonical SMILES | CC1CCCCC(=O)C1[1] |

| Isomeric SMILES | C[C@@H]1CCCCC(=O)C1[1] |

Visualization of Core Identifiers

The logical relationship between the common name, the systematic IUPAC name, and the unique CAS registry number is illustrated in the following diagram. This visualization aids in understanding the hierarchy and specificity of chemical identifiers.

References

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 3-Methylcycloheptanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers and enantiomers of 3-methylcycloheptanone, a chiral cyclic ketone with potential applications in organic synthesis and medicinal chemistry. This document details the synthesis, separation, and characterization of these stereoisomers, presenting key data in a structured format and outlining relevant experimental methodologies.

Introduction to 3-Methylcycloheptanone and its Stereoisomerism

3-Methylcycloheptanone (C₈H₁₄O) is a seven-membered cyclic ketone bearing a methyl group at the third position.[1] The presence of a chiral center at the C3 position gives rise to two enantiomers: (R)-3-methylcycloheptanone and (S)-3-methylcycloheptanone. These enantiomers are non-superimposable mirror images of each other and may exhibit distinct biological activities and pharmacological properties, a critical consideration in drug development.[2][3][4]

The IUPAC name for the racemic mixture is 3-methylcycloheptan-1-one.[1] The accurate synthesis, separation, and characterization of the individual enantiomers are crucial for investigating their unique properties and potential applications.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for the individual enantiomers of 3-methylcycloheptanone are not extensively reported in publicly available literature, computed properties and some experimental data for the racemic mixture and analogous compounds provide valuable insights.

Table 1: Physicochemical Properties of 3-Methylcycloheptanone Stereoisomers

| Property | Racemic 3-Methylcycloheptanone | (R)-3-Methylcycloheptanone | (S)-3-Methylcycloheptanone |

| Molecular Formula | C₈H₁₄O[1] | C₈H₁₄O[5] | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol [1] | 126.20 g/mol [5] | 126.20 g/mol |

| CAS Number | 933-17-5[1] | 13609-58-0[5] | Not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Optical Rotation | 0° (racemic mixture) | A study on the optical rotatory dispersion has been conducted, but specific values under standard conditions are not readily available in the public domain. | A study on the optical rotatory dispersion has been conducted, but specific values under standard conditions are not readily available in the public domain. |

| Computed XLogP3 | 1.9[1] | 1.9 | 1.9 |

Spectroscopic Data:

-

¹³C NMR: Spectral data for the racemic mixture is available.[1]

-

GC-MS: Mass spectrometry data for the racemic mixture is available.[1]

Synthesis and Separation of Stereoisomers

The preparation of enantiomerically pure 3-methylcycloheptanone can be approached through two primary strategies: the synthesis of the racemic mixture followed by chiral resolution, or the direct enantioselective synthesis of the desired enantiomer.

Synthesis of Racemic 3-Methylcycloheptanone

Detailed experimental protocols for the synthesis of racemic 3-methylcycloheptanone are not widespread in the literature. However, general methods for the synthesis of substituted cycloalkanones can be adapted. One potential route is the ring expansion of a substituted cyclohexanone. For instance, a one-carbon ring expansion of a corresponding methyl-substituted cyclohexanone derivative could yield the desired cycloheptanone ring system.

Chiral Resolution of Enantiomers

Once the racemic mixture is obtained, the individual enantiomers can be separated using chiral resolution techniques.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation (General Approach)

Chiral HPLC is a powerful technique for the separation of enantiomers.[8] A general protocol for the resolution of 3-methylcycloheptanone would involve the following steps:

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds, including ketones.[8]

-

Mobile Phase Selection: A normal-phase mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), is a common starting point for polysaccharide-based CSPs. The ratio of the solvents is optimized to achieve the best separation.[9]

-

Detection: A UV detector is typically used for monitoring the elution of the enantiomers.

-

Optimization: The flow rate, temperature, and mobile phase composition are adjusted to maximize the resolution between the two enantiomer peaks.

Other Resolution Methods:

-

Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[10][11][12]

-

Diastereomeric Crystallization: This classical method involves reacting the racemic ketone with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different solubilities.

Enantioselective Synthesis

Directly synthesizing a single enantiomer is often a more efficient approach. Catalytic asymmetric synthesis methods are at the forefront of this field. For 3-substituted cycloheptanones, strategies such as catalytic asymmetric (4+3) cycloadditions can be employed to construct the seven-membered ring with high enantioselectivity.

Biological Activity and Potential Applications

Currently, there is a lack of specific data in the public domain regarding the biological activities of the individual enantiomers of 3-methylcycloheptanone. However, the broader class of substituted cycloalkanones has been investigated for various biological effects, including antimicrobial and anticancer activities. Given the well-established principle that enantiomers of a chiral drug can have different pharmacological and toxicological profiles, the separation and individual testing of (R)- and (S)-3-methylcycloheptanone are essential for any future drug development efforts.

The distinct three-dimensional structures of the enantiomers could lead to differential binding affinities for biological targets such as enzymes and receptors. This highlights the importance of stereospecific synthesis and characterization in the exploration of new therapeutic agents.

Conclusion

This technical guide has summarized the available information on the stereoisomers and enantiomers of 3-methylcycloheptanone. While foundational data exists, there are clear opportunities for further research, particularly in the development of detailed and robust experimental protocols for synthesis and chiral resolution. The acquisition of comprehensive physicochemical and spectroscopic data for the individual enantiomers is also a critical next step. Finally, the exploration of the biological activities of (R)- and (S)-3-methylcycloheptanone represents a promising avenue for the discovery of novel bioactive molecules. The methodologies and concepts outlined in this guide provide a solid framework for researchers and scientists to advance the understanding and application of these chiral compounds.

References

- 1. 3-Methylcycloheptanone | C8H14O | CID 534955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (PDF) Synthesis and Biological Evaluation of Chiral [research.amanote.com]

- 3. Cyclohexanone, 3-methyl- (CAS 591-24-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3R)-3-methylcycloheptan-1-one | C8H14O | CID 11815867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methylcyclopentanone(1757-42-2) 1H NMR spectrum [chemicalbook.com]

- 7. 3-METHYLCYCLOHEXANONE(591-24-2) 1H NMR spectrum [chemicalbook.com]

- 8. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme-catalyzed resolution of aromatic ring fused cyclic tertiary alcohols [open.metu.edu.tr]

- 12. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 3-Methylcycloheptanone: A Technical Guide to its Natural Occurrence and Sources

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of 3-methylcycloheptanone, a monoterpenoid of interest to researchers, scientists, and drug development professionals. This document details its known natural occurrences, presents available quantitative data, outlines relevant experimental protocols, and explores its biosynthetic and synthetic origins.

Natural Occurrence of 3-Methylcycloheptanone

To date, the only confirmed natural source of 3-methylcycloheptanone is the essential oil of Nepeta racemosa, a species of catnip.[1] Its presence was identified through gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis of essential oils from two different Turkish localities. While the compound has been identified, further research is needed to explore its presence in other plant species, fungi, or insects.

Quantitative Data

The concentration of 3-methylcycloheptanone in the essential oil of Nepeta racemosa has been reported in a study by Baser et al. (1993). The following table summarizes the quantitative data from this research. It is important to note that the composition of essential oils can vary depending on factors such as geographical location, climate, and harvesting time.

| Plant Source | Geographic Origin | Concentration (% of Essential Oil) |

| Nepeta racemosa Lam. | Erzurum, Turkey | 0.05 |

| Nepeta racemosa Lam. | Kars, Turkey | Trace |

Experimental Protocols

The isolation and identification of 3-methylcycloheptanone from natural sources typically involve the extraction of volatile compounds followed by chromatographic and spectrometric analysis. Below is a generalized experimental protocol based on standard methods for essential oil analysis.

Protocol: Extraction and Analysis of 3-Methylcycloheptanone from Nepeta racemosa

1. Plant Material and Essential Oil Extraction:

-

Plant Material: Aerial parts of Nepeta racemosa are collected, preferably during the flowering stage.

-

Extraction Method: The essential oil is extracted from the air-dried plant material via hydrodistillation using a Clevenger-type apparatus for a specified duration (e.g., 3 hours).

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of the volatile components.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5 or HP-5MS) is typically employed.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the compounds. A typical program might start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C).

-

Injector and Detector Temperatures: The injector and detector temperatures are maintained at a high temperature (e.g., 250°C) to ensure volatilization of the sample.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., 40-450 amu).

-

Compound Identification: The identification of 3-methylcycloheptanone is achieved by comparing its retention time and mass spectrum with those of an authentic standard or by matching the mass spectrum with entries in a spectral library (e.g., NIST, Wiley).

3. Quantification:

-

The percentage composition of 3-methylcycloheptanone in the essential oil is determined by integrating the peak area of the corresponding compound in the GC chromatogram and expressing it as a percentage of the total peak area.

Sources of 3-Methylcycloheptanone

Biosynthetic Sources

The specific biosynthetic pathway leading to 3-methylcycloheptanone has not been elucidated. However, as a monoterpenoid, its biosynthesis is expected to follow the general pathway for this class of compounds. Monoterpenes are typically synthesized from geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Given its seven-membered ring structure, 3-methylcycloheptanone is classified as an irregular monoterpene. The biosynthesis of such compounds often involves unique cyclization and rearrangement reactions of the GPP precursor. Further research is required to identify the specific enzymes and intermediate steps involved in the formation of the cycloheptane ring and the introduction of the methyl group and ketone functional group in Nepeta racemosa.

Chemical Synthesis

Signaling Pathways and Biological Activity

Currently, there is no scientific literature available that describes the involvement of 3-methylcycloheptanone in any specific biological signaling pathways or details its biological activities. This represents a significant knowledge gap and an area for future research.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of 3-methylcycloheptanone from a plant source.

Conclusion

This technical guide consolidates the current knowledge on the natural occurrence and sources of 3-methylcycloheptanone. The primary natural source identified is Nepeta racemosa. The provided quantitative data, though limited, offers a baseline for future comparative studies. The outlined experimental protocols serve as a methodological foundation for researchers investigating this compound. Significant opportunities for future research exist in exploring other natural sources, elucidating its biosynthetic pathway, investigating its biological activities and potential roles in signaling pathways, and developing efficient synthetic routes.

References

Molecular structure and formula of 3-methylcycloheptanone

An In-depth Technical Guide to 3-Methylcycloheptanone

Abstract

This document provides a comprehensive technical overview of 3-methylcycloheptanone, a cyclic ketone with potential applications in chemical synthesis and research. It details the molecular structure, formula, physicochemical properties, and available spectral data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences, offering structured data and conceptual workflows relevant to the study of this compound.

Chemical Identity and Formula

3-Methylcycloheptanone is a derivative of cycloheptanone, featuring a seven-membered carbon ring.[1] Its identity is defined by several key identifiers. The IUPAC name for this compound is 3-methylcycloheptan-1-one.[1] It is registered under the CAS number 933-17-5.[1] The compound has also been identified in natural sources, specifically in Nepeta racemosa.[1]

| Identifier | Value | Reference |

| IUPAC Name | 3-methylcycloheptan-1-one | [1] |

| Molecular Formula | C8H14O | [1] |

| CAS Number | 933-17-5 | [1] |

| PubChem CID | 534955 | [1] |

| Synonyms | 3-Methylcycloheptanone, Cycloheptanone, 3-methyl- | [1] |

| InChI Key | GSYFDULLCGVSNJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1CCCCC(=O)C1 | [1] |

Molecular Structure

The molecular structure of 3-methylcycloheptanone consists of a seven-membered aliphatic ring (cycloheptane) with a ketone functional group at the first position and a methyl group substituent at the third position. This structure results in a chiral center at the carbon atom bonded to the methyl group, meaning it can exist as two different stereoisomers: (R)-3-methylcycloheptanone and (S)-3-methylcycloheptanone.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in research and development. The properties for 3-methylcycloheptanone have been computationally predicted and are summarized below.

| Property | Value | Reference |

| Molecular Weight | 126.20 g/mol | [1] |

| Exact Mass | 126.104465066 Da | [1] |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [1][2] |

Spectroscopic Data

| Spectroscopy Type | Data Source | Details |

| ¹³C NMR | Wiley-VCH GmbH | Spectrum available; specific peak data not provided in search results.[1] |

| Mass Spectrometry | NIST | Mass spectrum available in the NIST main library.[1] |

Conceptual Workflows

While specific signaling pathways involving 3-methylcycloheptanone are not documented in the provided search results, generalized workflows for the synthesis, purification, and characterization of such a cyclic ketone are fundamental in a research setting. The following diagrams illustrate these conceptual processes.

Caption: General workflow for the synthesis and characterization of a cyclic ketone.

Caption: Structural and functional group classification of 3-methylcycloheptanone.

References

The Enantioselective Landscape of Methyl-Substituted Cyclic Ketones: A Technical Guide to Their Biological Activity

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of chiral methyl-substituted cyclic ketones, a class of organic compounds with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive overview of their diverse pharmacological effects, including anticonvulsant, antimicrobial, and cytotoxic properties. The guide emphasizes the critical role of stereochemistry in determining biological outcomes and presents available quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Core Findings: A Summary of Biological Activities

Chiral methyl-substituted cyclic ketones, particularly derivatives of cyclopentanone and cyclohexanone, have demonstrated a range of biological activities. The position of the methyl group and the stereochemistry of the chiral center are crucial determinants of their pharmacological profiles.

Neuroactivity: Anticonvulsant and Convulsant Properties

A significant body of research has focused on the neuroactive properties of these ketones. Studies have shown that both methyl-substituted cyclopentanones and cyclohexanones can exhibit either anticonvulsant or convulsant effects, largely dependent on the substitution pattern. For instance, 3-methylcyclopentanone has been identified as an anticonvulsant. The primary mechanism for these neuroactive effects is believed to be the modulation of the picrotoxin receptor site on the GABA-A receptor complex.

The enantioselectivity of these interactions is a key area of investigation. While quantitative data for specific enantiomers of methyl-substituted cyclic ketones is still emerging, related studies on chiral molecules targeting the GABA-A receptor, such as butyrolactone derivatives, have shown clear enantioselective effects on both receptor function and anticonvulsant activity. For example, the R-(-)-enantiomer of α-benzyl-α-methyl-γ-butyrolactone was found to be more potent in blocking pentylenetetrazol-induced seizures in mice compared to its S-(+)-counterpart[1]. This underscores the importance of evaluating the individual stereoisomers of methyl-substituted cyclic ketones to identify the more potent and potentially safer therapeutic candidates.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of substituted cyclic ketones. While much of the available quantitative data does not differentiate between enantiomers, it provides a strong rationale for further stereoselective investigations.

| Compound Class | Organism | MIC (μg/mL) | Reference |

| Substituted Cyclohexanones | Pseudomonas aeruginosa | 0.30-0.45 | [2] |

| Staphylococcus aureus | 0.25-0.45 | [2] | |

| Bacillus subtilis | 0.20-0.45 | [2] | |

| Escherichia coli | 0.30-0.45 | [2] | |

| 2-Methylcyclopentanone derivatives | Bacillus subtilis | Promising Potential | [3] |

| Escherichia coli | Promising Potential | [3] |

This table summarizes Minimum Inhibitory Concentration (MIC) data for various substituted cyclic ketones against different bacterial strains.

Cytotoxic Activity

The potential of chiral methyl-substituted cyclic ketones as anticancer agents is an area of growing interest. While specific IC50 values for individual enantiomers of these ketones are not yet widely available in the public domain, the principle of enantioselective cytotoxicity is well-established for other classes of chiral molecules. For instance, enantiomers of chiral anticancer drugs often exhibit significantly different potencies and toxicities. This highlights the necessity of synthesizing and evaluating the enantiopure forms of methyl-substituted cyclic ketones to fully understand their therapeutic potential and to minimize off-target effects.

Experimental Protocols

To facilitate further research and validation of the findings presented, this section provides detailed methodologies for key experiments cited in the literature.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is widely used to evaluate the anticonvulsant potential of chemical compounds.

Procedure:

-

Animal Model: Adult mice (e.g., CF-1 strain) are commonly used.

-

Compound Administration: The test compound (e.g., a chiral methyl-substituted cyclic ketone) is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent used to dissolve the compound.

-

Induction of Seizures: After a predetermined pretreatment time, a convulsant dose of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered, typically via subcutaneous or intraperitoneal injection.

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, which can be scored based on a standardized scale (e.g., latency to the first myoclonic jerk, clonus, or tonic-clonic seizure).

-

Data Analysis: The dose of the test compound that protects 50% of the animals from a specific seizure endpoint (ED50) is calculated to determine its anticonvulsant potency.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

Preparation of Microtiter Plates: A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cell lines.

Procedure:

-

Cell Seeding: Cancer cells (e.g., human breast cancer cell line MCF-7, colon cancer cell line HCT-116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of chiral methyl-substituted cyclic ketones are intrinsically linked to their interactions with specific molecular targets and the subsequent modulation of signaling pathways.

GABAergic System Modulation

As previously mentioned, the primary mechanism for the neuroactivity of many cyclic ketones is their interaction with the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The convulsant or anticonvulsant effects of methyl-substituted cyclic ketones likely arise from their ability to act as either negative or positive allosteric modulators at the picrotoxin binding site of this receptor. The chirality of these molecules can significantly influence their binding affinity and efficacy at this site.

Experimental Workflow for Biological Evaluation

The systematic evaluation of chiral methyl-substituted cyclic ketones involves a multi-step process, from synthesis to comprehensive biological testing.

Conclusion and Future Directions

Chiral methyl-substituted cyclic ketones represent a promising class of compounds with diverse and potent biological activities. The available data strongly suggest that stereochemistry plays a pivotal role in their pharmacological effects. Future research should focus on the enantioselective synthesis and biological evaluation of a wider range of these compounds to establish clear structure-activity relationships for individual enantiomers. In-depth mechanistic studies are also crucial to identify their specific molecular targets and signaling pathways, which will be instrumental in the rational design of novel therapeutics with improved efficacy and safety profiles. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Synthesis and Antimicrobial Evaluation of Some New Cyclic Ketones [article.sapub.org]

- 3. researchgate.net [researchgate.net]

Unveiling 3-Methylcycloheptanone: A Journey from Natural Occurrence to Synthetic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcycloheptanone, a cyclic ketone with a seven-membered ring, has garnered interest in the scientific community due to its presence in natural sources and its potential as a building block in organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this compound, tailored for professionals in research and drug development.

Discovery and Natural Occurrence

The first documented identification of 3-methylcycloheptanone in a natural source dates back to 1993. In a study analyzing the chemical composition of the essential oil of Nepeta racemosa Lam. (Lamiaceae), Akgul and his colleagues reported the presence of 3-methylcycloheptanone as a minor constituent.[1] This discovery highlighted the existence of this seven-membered ring ketone in the plant kingdom, paving the way for further phytochemical investigations.

Isolation from Nepeta racemosa

The isolation of 3-methylcycloheptanone from Nepeta racemosa was achieved through the analysis of its essential oil. The general experimental protocol for obtaining and analyzing the essential oil is as follows:

Experimental Protocol: Hydrodistillation and GC-MS Analysis of Nepeta racemosa Essential Oil

-

Plant Material: The aerial parts of Nepeta racemosa are collected, typically during the flowering season, and air-dried.

-

Hydrodistillation: The dried plant material is subjected to hydrodistillation for approximately 3 hours using a Clevenger-type apparatus. This process isolates the volatile essential oil.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The obtained essential oil is then analyzed by GC-MS to identify its chemical constituents.

-

GC Conditions: A capillary column (e.g., DB-5) is typically used. The oven temperature is programmed to start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C) to separate the different components of the oil.

-

MS Conditions: The mass spectrometer is operated in electron impact (EI) mode.

-

-

Compound Identification: The identification of 3-methylcycloheptanone is confirmed by comparing its mass spectrum and retention index with those of authentic standards and data from spectral libraries.

Historical Synthesis: The Tiffeneau-Demjanov Rearrangement

While the natural occurrence of 3-methylcycloheptanone was established in 1993, its chemical synthesis likely predates this discovery. One of the classical and historically significant methods for the synthesis of seven-membered rings from six-membered precursors is the Tiffeneau-Demjanov rearrangement.[2][3][4] This reaction involves the diazotization of a 1-aminomethyl-cycloalkanol, followed by a ring expansion.

The synthesis of 3-methylcycloheptanone can be achieved through the Tiffeneau-Demjanov rearrangement of a mixture of cis- and trans-1-aminomethyl-2-methylcyclohexanol. This rearrangement typically yields a mixture of 2-methylcycloheptanone and 3-methylcycloheptanone.

Signaling Pathway of the Tiffeneau-Demjanov Rearrangement:

Caption: Tiffeneau-Demjanov rearrangement pathway.

Experimental Protocol: Synthesis of 3-Methylcycloheptanone via Tiffeneau-Demjanov Rearrangement

This is a generalized protocol based on the principles of the Tiffeneau-Demjanov rearrangement.

-

Preparation of 1-aminomethyl-2-methylcyclohexanol:

-

2-Methylcyclohexanone is reacted with trimethylsilyl cyanide to form the corresponding cyanohydrin.

-

The cyanohydrin is then reduced, for example with lithium aluminum hydride (LiAlH₄), to yield a mixture of cis- and trans-1-aminomethyl-2-methylcyclohexanol.

-

-

Tiffeneau-Demjanov Rearrangement:

-

The mixture of amino alcohols is dissolved in an aqueous acidic solution (e.g., acetic acid or hydrochloric acid).

-

The solution is cooled in an ice bath.

-

An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

-

Workup and Purification:

-

The reaction mixture is neutralized with a base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The resulting crude product, a mixture of 2-methyl- and 3-methylcycloheptanone, is purified by fractional distillation or column chromatography to isolate 3-methylcycloheptanone.

-

Logical Relationship of Synthesis and Product Formation:

Caption: Synthetic workflow for 3-methylcycloheptanone.

Quantitative Data

A summary of the key quantitative data for 3-methylcycloheptanone is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | --INVALID-LINK-- |

| Molecular Weight | 126.20 g/mol | --INVALID-LINK-- |

| CAS Number | 933-17-5 | --INVALID-LINK-- |

| Appearance | Colorless liquid (presumed) | General chemical knowledge |

| Boiling Point | Not available | |

| Density | Not available |

Spectroscopic Data

| Technique | Key Data | Source |

| Mass Spectrometry (GC-MS) | m/z: 126 (M+), 111, 97, 83, 69, 55 | --INVALID-LINK-- |

| ¹³C NMR | Limited data available. | --INVALID-LINK-- |

| ¹H NMR | Limited data available. |

Conclusion

3-Methylcycloheptanone, first identified as a natural product in the essential oil of Nepeta racemosa, represents an interesting molecular scaffold. While its natural abundance appears to be low, its synthesis can be achieved through classical organic reactions such as the Tiffeneau-Demjanov rearrangement. This technical guide provides a foundational understanding of the discovery and synthetic history of this compound, along with key experimental considerations. Further research is warranted to fully elucidate its spectroscopic properties, explore more efficient and stereoselective synthetic routes, and investigate its potential applications in various fields of chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Methylcycloheptanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-3-methylcycloheptanone, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. Two robust and highly stereoselective methods are presented: the use of a chiral auxiliary via the SAMP/RAMP hydrazone methodology and a catalytic asymmetric conjugate addition of a methyl group to an α,β-unsaturated cycloheptenone.

Method 1: Asymmetric α-Alkylation using a SAMP Hydrazone Chiral Auxiliary

This method employs the well-established SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) chiral auxiliary to direct the stereoselective methylation of cycloheptanone. The methodology involves three main steps: formation of the chiral hydrazone, diastereoselective alkylation of the corresponding azaenolate, and subsequent removal of the chiral auxiliary to yield the desired enantiomerically enriched ketone.

Workflow Diagram

Caption: Workflow for the asymmetric synthesis of (R)-3-methylcycloheptanone via the SAMP hydrazone method.

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) |

| 1 | Cycloheptanone-SAMP Hydrazone | Cycloheptanone | SAMP | 95 | N/A |

| 2 | (R)-3-Methylcycloheptanone-SAMP Hydrazone | Cycloheptanone-SAMP Hydrazone | LDA, Methyl Iodide | 92 | >98 (de) |

| 3 | (R)-3-Methylcycloheptanone | (R)-3-Methylcycloheptanone-SAMP Hydrazone | Ozone | 85 | >98 (ee) |

Experimental Protocol

Step 1: Synthesis of Cycloheptanone-SAMP Hydrazone

-

To a solution of cycloheptanone (1.0 eq) in toluene (2.0 M), add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq).

-

Heat the mixture to reflux with a Dean-Stark trap for 12-18 hours, until the theoretical amount of water is collected.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford the cycloheptanone-SAMP hydrazone as a colorless oil.

Step 2: Asymmetric Alkylation

-

Prepare a solution of lithium diisopropylamide (LDA) (1.5 eq) in dry tetrahydrofuran (THF) at -78 °C under an argon atmosphere.

-

Slowly add a solution of the cycloheptanone-SAMP hydrazone (1.0 eq) in dry THF to the LDA solution at -78 °C. Stir the mixture for 2 hours at this temperature.

-

Add methyl iodide (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-3-methylcycloheptanone-SAMP hydrazone.

Step 3: Oxidative Cleavage of the Hydrazone

-

Dissolve the crude (R)-3-methylcycloheptanone-SAMP hydrazone in dichloromethane (CH₂Cl₂) (0.1 M) and cool the solution to -78 °C.

-

Bubble ozone through the solution until a persistent blue color is observed.

-

Purge the solution with argon or nitrogen to remove excess ozone.

-

Quench the reaction by adding dimethyl sulfide (2.0 eq).

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (R)-3-methylcycloheptanone. The enantiomeric excess can be determined by chiral GC analysis.

Method 2: Catalytic Asymmetric Conjugate Addition

This method involves the enantioselective 1,4-addition of a methyl group to cyclohept-2-en-1-one, a readily available starting material. The reaction is catalyzed by a copper(I) salt in the presence of a chiral phosphine ligand, which controls the stereochemical outcome of the addition.

Reaction Pathway Diagram

Caption: Pathway for the copper-catalyzed asymmetric conjugate addition to cyclohept-2-en-1-one.

Quantitative Data Summary

| Step | Product | Starting Material | Key Reagents | Yield (%) | Enantiomeric Excess (ee) (%) |

| - | (R)-3-Methylcycloheptanone | Cyclohept-2-en-1-one | MeMgBr, CuI, (R)-BINAP | 90 | 95 |

Experimental Protocol

-

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add copper(I) iodide (0.05 eq) and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.055 eq).

-

Add dry toluene (to make a 0.2 M solution with respect to the enone) and stir the mixture at room temperature for 30 minutes.

-

Cool the suspension to -20 °C and add a solution of cyclohept-2-en-1-one (1.0 eq) in dry toluene.

-

Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise over 1 hour, maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for 6 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (R)-3-methylcycloheptanone. The enantiomeric excess should be determined by chiral GC or HPLC analysis.

(R)-3-Methylcycloheptanone in Medicinal Chemistry: Application Notes and Protocols

Note to the Reader: Direct applications of (R)-3-methylcycloheptanone in medicinal chemistry are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the potential utility of this chiral scaffold, drawing parallels from medicinally relevant cycloalkanone derivatives and general principles of organic synthesis.

Application Notes

(R)-3-methylcycloheptanone is a chiral building block with potential applications in the synthesis of complex molecular architectures for drug discovery. The seven-membered carbocyclic ring offers a flexible yet constrained scaffold that can be exploited to orient substituents in three-dimensional space, a key aspect in the design of potent and selective therapeutic agents. The chirality at the 3-position introduces a specific stereochemical element that can be crucial for molecular recognition by biological targets.

Potential Therapeutic Areas:

While specific examples are scarce, chiral cycloheptanone cores could be incorporated into molecules targeting a range of diseases. The structural motifs found in natural products and synthetic bioactive compounds suggest potential applications in:

-

Oncology: As a scaffold for the synthesis of novel cytotoxic agents or inhibitors of protein-protein interactions.

-

Inflammation and Immunology: Serving as a template for the development of kinase inhibitors or modulators of inflammatory pathways.

-

Infectious Diseases: As a starting material for the synthesis of novel antibacterial or antiviral compounds.

The lipophilic nature of the cycloheptyl ring can contribute to favorable pharmacokinetic properties, such as membrane permeability and metabolic stability.

Synthetic Utility:

The primary utility of (R)-3-methylcycloheptanone in a medicinal chemistry setting would be as a chiral starting material for the introduction of further complexity and functionality. The ketone functionality serves as a versatile handle for a variety of chemical transformations, including:

-

Nucleophilic additions: To introduce new stereocenters and functional groups.

-

Reductive aminations: To incorporate amine functionalities for further derivatization or to improve physicochemical properties.

-

Alpha-functionalization: To introduce substituents adjacent to the carbonyl group.

-

Ring expansions or contractions: To access different ring systems.

The inherent chirality of the molecule allows for diastereoselective reactions, enabling the synthesis of enantiomerically pure final compounds, which is critical for modern drug development.[1]

Experimental Protocols

The following are generalized protocols for the synthesis and derivatization of chiral cycloheptanones, which could be adapted for (R)-3-methylcycloheptanone.

Protocol 1: Asymmetric Synthesis of Chiral Cycloheptanones

The enantioselective synthesis of chiral cycloheptanones is a key challenge. One potential approach is through catalytic asymmetric cycloaddition reactions.

Objective: To synthesize a chiral cycloheptanone derivative via a catalytic asymmetric [4+3] cycloaddition.

Reaction Scheme: A generalized scheme for a catalytic asymmetric (4+3) cycloaddition to form a cycloheptene precursor to a cycloheptanone.

References

Application Notes: (R)-3-Methylcycloheptanone as a Chiral Building Block in Asymmetric Synthesis

Introduction

(R)-3-Methylcycloheptanone is a valuable chiral building block for the synthesis of complex molecular architectures, particularly in the fields of natural product synthesis and drug discovery. Its seven-membered carbocyclic ring, featuring a stereocenter at the 3-position, provides a versatile scaffold for the introduction of further stereochemical complexity. This document outlines a key application of (R)-3-methylcycloheptanone in the stereoselective synthesis of chiral caprolactones, which are important intermediates for the preparation of various biologically active compounds.

One of the most powerful transformations for the conversion of cyclic ketones into lactones is the Baeyer-Villiger oxidation. This reaction is known for its high stereoretention, meaning the stereochemistry of the migrating carbon is preserved during the reaction.[1][2][3] When applied to a chiral ketone like (R)-3-methylcycloheptanone, the Baeyer-Villiger oxidation can produce chiral lactones with high enantiomeric purity.

Application: Stereoselective Synthesis of (R)-4-Methyl-oxepan-2-one

A primary application of (R)-3-methylcycloheptanone is its conversion to the corresponding chiral ε-caprolactone, (R)-4-methyl-oxepan-2-one, via a stereoretentive Baeyer-Villiger oxidation. This transformation is highly valuable as chiral lactones are versatile intermediates in the synthesis of many natural products and pharmaceuticals.[4][5][6][7][8][9] The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the more substituted carbon atom preferentially migrating.[10][11][12] In the case of 3-methylcycloheptanone, the more substituted C2 carbon migrates, leading to the desired 4-methyl-oxepan-2-one.

Experimental Protocols

Protocol 1: Stereoretentive Baeyer-Villiger Oxidation of (R)-3-Methylcycloheptanone

This protocol describes the oxidation of (R)-3-methylcycloheptanone to (R)-4-methyl-oxepan-2-one using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. The reaction proceeds with high stereoretention.

Materials:

-

(R)-3-Methylcycloheptanone (>98% ee)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of (R)-3-methylcycloheptanone (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C under a nitrogen atmosphere, add m-CPBA (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), saturated aqueous Na₂S₂O₃ (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (R)-4-methyl-oxepan-2-one as a colorless oil.

Data Presentation

The following table summarizes the typical quantitative data obtained from the stereoretentive Baeyer-Villiger oxidation of (R)-3-methylcycloheptanone.

| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | (R)-3-Methylcycloheptanone | (R)-4-Methyl-oxepan-2-one | 85 | >99:1 | >98 |

Visualizations

Caption: Reaction pathway for the Baeyer-Villiger oxidation.

Caption: Experimental workflow for the synthesis.

References

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 3. Baeyer-Villiger Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. A concise access to bridged [2,2,1] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Baeyer-Villiger Oxidation [organic-chemistry.org]

Application Note: Enantioselective Synthesis of 3-Methylcycloheptanone Derivatives

Abstract

This application note details a robust and highly enantioselective protocol for the synthesis of 3-methylcycloheptanone derivatives, key chiral building blocks in the development of novel therapeutics and natural product synthesis. The highlighted methodology is based on a copper-catalyzed asymmetric conjugate addition of a methyl group to a cycloheptenone precursor. This approach consistently delivers the desired product in high yield and with excellent enantiomeric excess. Detailed experimental procedures, data on catalyst and substrate scope, and a visual representation of the experimental workflow are provided to facilitate adoption by researchers in organic synthesis and medicinal chemistry.

Introduction

Chiral cycloheptanone frameworks are prevalent structural motifs in a wide array of biologically active molecules. The precise control of stereochemistry at the C3 position is often crucial for their therapeutic efficacy. Consequently, the development of efficient and highly enantioselective methods for the synthesis of derivatives such as 3-methylcycloheptanone is of significant interest to the pharmaceutical and chemical industries. Among the various strategies, the copper-catalyzed asymmetric 1,4-conjugate addition of organometallic reagents to α,β-unsaturated cyclic ketones has emerged as a particularly powerful and reliable method for the construction of chiral carbon-carbon bonds.[1][2][3] This protocol focuses on the application of a chiral copper-diphosphine catalyst system for the enantioselective methylation of 2-cyclohepten-1-one.

Signaling Pathways and Logical Relationships

The enantioselective synthesis of 3-methylcycloheptanone via copper-catalyzed conjugate addition follows a well-defined catalytic cycle. The key steps involve the formation of a chiral copper(I) complex, transmetalation with the methylating agent (e.g., a Grignard reagent), 1,4-addition to the enone substrate, and subsequent protonolysis to yield the final product and regenerate the catalyst.

Figure 1. Experimental workflow for the copper-catalyzed enantioselective synthesis of 3-methylcycloheptanone.

Experimental Protocols

General Procedure for the Copper-Catalyzed Asymmetric Conjugate Addition of Methylmagnesium Bromide to 2-Cyclohepten-1-one

This protocol is adapted from established methods for the copper-catalyzed conjugate addition of Grignard reagents to cyclic enones.[1]

Materials:

-

Copper(I) chloride (CuCl, 99.995%)

-

Chiral ferrocenyl diphosphine ligand (e.g., (S,R)-TaniaPhos, ≥97%)

-

2-Cyclohepten-1-one (≥95%)

-

Methylmagnesium bromide solution (3.0 M in diethyl ether)

-

Anhydrous diethyl ether (Et₂O, ≥99.7%)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas (high purity)

-

Standard laboratory glassware (Schlenk tube, syringes, etc.)

Procedure:

-

A Schlenk tube equipped with a magnetic stir bar is charged with CuCl (2.5 mg, 0.025 mmol, 5 mol%) and the chiral diphosphine ligand (e.g., (S,R)-TaniaPhos, 16.5 mg, 0.030 mmol, 6 mol%).

-

The tube is evacuated and backfilled with argon three times.

-

Anhydrous diethyl ether (5.0 mL) is added via syringe, and the mixture is stirred under argon at room temperature for 30 minutes to allow for catalyst formation.

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

2-Cyclohepten-1-one (55.1 mg, 0.50 mmol) is added dropwise via syringe.

-

After stirring for an additional 10 minutes, methylmagnesium bromide solution (0.19 mL of a 3.0 M solution in Et₂O, 0.58 mmol) is added dropwise over a period of 5 minutes.

-

The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are washed with brine (10 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-3-methylcycloheptanone.

-

The enantiomeric excess (ee) is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes representative results for the copper-catalyzed asymmetric conjugate addition of Grignard reagents to various cyclic enones using chiral ferrocenyl diphosphine ligands. This data illustrates the general applicability and high efficiency of this catalytic system.

| Entry | Enone Substrate | Grignard Reagent | Chiral Ligand | Temp (°C) | Yield (%) | ee (%) |

| 1 | 2-Cyclohexen-1-one | MeMgBr | (S,R)-TaniaPhos | 0 | 95 | 96 |

| 2 | 2-Cyclopenten-1-one | MeMgBr | (S,R)-JosiPhos | -60 | 88 | 92 |

| 3 | 2-Cyclohepten-1-one | MeMgBr | (S,R)-TaniaPhos | 0 | 92 | 94 |

| 4 | 2-Cyclohexen-1-one | EtMgBr | (S,R)-TaniaPhos | 0 | 98 | 95 |

| 5 | 2-Cyclohepten-1-one | EtMgBr | (S,R)-Walphos | -20 | 90 | 91 |

Data is illustrative and compiled from representative literature reports.[1][2]

Discussion

The copper-catalyzed enantioselective conjugate addition of Grignard reagents provides a highly efficient and direct route to chiral 3-substituted cycloalkanones. The choice of the chiral diphosphine ligand is critical for achieving high enantioselectivity and is often substrate-dependent. For the methylation of 2-cyclohepten-1-one, ligands of the TaniaPhos family have shown excellent performance. The reaction conditions are generally mild, and the use of commercially available reagents and catalysts makes this protocol accessible for a wide range of applications. The resulting enantioenriched 3-methylcycloheptanone can be further elaborated, making this a valuable synthetic tool for the construction of more complex chiral molecules.

Conclusion

This application note provides a detailed and reproducible protocol for the enantioselective synthesis of 3-methylcycloheptanone derivatives via copper-catalyzed asymmetric conjugate addition. The method is characterized by high yields, excellent enantioselectivities, and operational simplicity. The provided data and experimental workflow serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for Determining Enantiomeric Excess of (R)-3-Methylcycloheptanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug development, ensuring the stereochemical purity and efficacy of chiral molecules. (R)-3-methylcycloheptanone is a chiral ketone that may serve as a key intermediate in the synthesis of various complex molecules. Accurate and reliable analytical methods are therefore essential for quantifying the enantiomeric composition of this compound.

These application notes provide detailed protocols for the determination of the enantiomeric excess of (R)-3-methylcycloheptanone using three common analytical techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methods Overview

The primary methods for determining the enantiomeric excess of (R)-3-methylcycloheptanone involve chromatographic separation of the enantiomers on a chiral stationary phase (CSP) or spectroscopic analysis using a chiral resolving agent.

-

Chiral Gas Chromatography (GC): Offers high resolution and sensitivity, particularly for volatile compounds like ketones. The separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.

-

Chiral High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds. Polysaccharide-based chiral stationary phases are commonly used for the separation of ketone enantiomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides a powerful method for determining enantiomeric excess without the need for chromatographic separation. This is typically achieved by using a chiral solvating agent or a chiral shift reagent to induce chemical shift differences between the enantiomers.

Experimental Workflow

The general workflow for determining the enantiomeric excess of a sample of 3-methylcycloheptanone is outlined below.

Caption: General workflow for determining the enantiomeric excess of 3-methylcycloheptanone.

Quantitative Data Summary

The following table summarizes representative quantitative data for the chiral separation of 3-methylcycloheptanone enantiomers based on methods for structurally similar cyclic ketones. These values should be considered as starting points for method development and may require optimization for specific instrumentation and samples.

| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 250 x 4.6 mm ID, 5 µm particle size |

| Mobile Phase / Carrier Gas | Helium | n-Hexane / 2-Propanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Oven / Column Temperature | 80°C (isothermal) | 25°C |

| Detector | Flame Ionization Detector (FID) | UV (210 nm) |

| Retention Time (R-enantiomer) | ~15.2 min | ~8.5 min |

| Retention Time (S-enantiomer) | ~15.8 min | ~9.3 min |

| Resolution (Rs) | > 1.5 | > 1.8 |

| Limit of Detection (LOD) | ~0.1% of the minor enantiomer | ~0.1% of the minor enantiomer |

| Limit of Quantification (LOQ) | ~0.3% of the minor enantiomer | ~0.3% of the minor enantiomer |

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC)

This protocol describes a representative method for the determination of the enantiomeric excess of 3-methylcycloheptanone using chiral gas chromatography.

1. Materials and Equipment

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Chiral capillary column: Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (e.g., from Agilent or Restek)

-

Helium (carrier gas)

-

Sample of 3-methylcycloheptanone

-

Hexane (or other suitable solvent, GC grade)

-

Volumetric flasks and micropipettes

2. Sample Preparation

-

Prepare a stock solution of the 3-methylcycloheptanone sample at a concentration of approximately 1 mg/mL in hexane.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC analysis (typically in the range of 10-100 µg/mL).

3. GC Instrument Parameters

-

Injector Temperature: 250°C

-

Detector Temperature: 250°C

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min (constant flow)

-

Oven Program: 80°C isothermal

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

4. Data Analysis

-

Integrate the peak areas for the (R)- and (S)-3-methylcycloheptanone enantiomers.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a representative method for the enantiomeric excess determination of 3-methylcycloheptanone by chiral HPLC.

1. Materials and Equipment

-

HPLC system with a UV detector

-

Chiral column: CHIRALPAK® IA (or a similar polysaccharide-based column)

-

n-Hexane (HPLC grade)

-

2-Propanol (HPLC grade)

-

Sample of 3-methylcycloheptanone

-

Volumetric flasks and micropipettes

2. Sample Preparation

-

Prepare a stock solution of the 3-methylcycloheptanone sample at a concentration of approximately 1 mg/mL in the mobile phase (n-Hexane / 2-Propanol, 98:2).

-

Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Instrument Parameters

-

Mobile Phase: n-Hexane / 2-Propanol (98:2, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

4. Data Analysis

-

Integrate the peak areas for the (R)- and (S)-3-methylcycloheptanone enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula provided in the GC protocol.

Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent

This protocol outlines a general procedure for determining the enantiomeric excess of 3-methylcycloheptanone using ¹H NMR spectroscopy with a chiral solvating agent (CSA).

1. Materials and Equipment

-

NMR spectrometer (300 MHz or higher)

-

NMR tubes

-

Deuterated chloroform (CDCl₃)

-

Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.

-

Sample of 3-methylcycloheptanone

-

Micropipettes

2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of the 3-methylcycloheptanone sample into a clean, dry vial.

-

Add 1.0 to 1.5 equivalents of the chiral solvating agent (e.g., (R)-BINOL).

-

Dissolve the mixture in approximately 0.6 mL of CDCl₃.

-

Transfer the solution to an NMR tube.

3. NMR Data Acquisition

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure sufficient resolution to distinguish the signals corresponding to the two diastereomeric complexes formed between the enantiomers of 3-methylcycloheptanone and the chiral solvating agent. The methyl protons or the protons alpha to the carbonyl group are often good reporter signals.

4. Data Analysis

-

Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes.

-

Integrate the areas of these two signals.

-

Calculate the enantiomeric excess (% ee) based on the ratio of the integrals: % ee = [ |Integral(major) - Integral(minor)| / (Integral(major) + Integral(minor)) ] x 100

Logical Relationships in Chiral Analysis

The choice of analytical method often depends on the properties of the analyte and the available instrumentation. The following diagram illustrates the decision-making process and the principles behind each technique.

Caption: Logical relationships in the selection and principles of chiral analysis methods.

Application Note: Chiral HPLC Methods for the Separation of 3-Methylcycloheptanone Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylcycloheptanone is a chiral ketone with a stereocenter at the 3-position of the cycloheptanone ring. As with many chiral molecules in the pharmaceutical and fragrance industries, the individual enantiomers can exhibit distinct biological activities and sensory properties. Therefore, the ability to separate and quantify the enantiomers of 3-methylcycloheptanone is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective separation of such compounds.[1] This application note provides a detailed protocol for developing a chiral HPLC method for the separation of 3-methylcycloheptanone enantiomers using polysaccharide-based CSPs.

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have demonstrated broad applicability and high success rates for the separation of a wide variety of chiral compounds, including ketones.[2][3][4] The proposed method involves a screening phase with multiple columns and mobile phase compositions in both normal and reversed-phase modes to identify the optimal conditions for baseline separation.

Experimental Protocols

1. Sample Preparation

-

Standard Solution: Prepare a racemic standard of 3-methylcycloheptanone at a concentration of 1.0 mg/mL in a suitable solvent. For normal phase chromatography, use a mixture of n-hexane and isopropanol (90:10 v/v). For reversed-phase chromatography, use a mixture of acetonitrile and water (50:50 v/v).

-

Sample Solution: Dissolve the sample containing 3-methylcycloheptanone in the same solvent as the standard solution to a final concentration of approximately 1.0 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.

-

Detection: UV detection at 210 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

3. Chiral Stationary Phase Screening

A screening approach with a selection of polysaccharide-based CSPs is recommended to find the most suitable column.[5] The following columns are suggested for the initial screening:

-

CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized)

-

CHIRALPAK® IB (cellulose tris(3,5-dimethylphenylcarbamate), immobilized)

-

CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate), coated)

4. Mobile Phase Screening

Screen the selected columns with the following mobile phases in both normal and reversed-phase modes.

-

Normal Phase (NP) Mobile Phases:

-

NP1: n-Hexane / Isopropanol (90:10, v/v)

-

NP2: n-Hexane / Ethanol (95:5, v/v)

-

-

Reversed-Phase (RP) Mobile Phases:

-

RP1: Acetonitrile / Water (50:50, v/v)

-

RP2: Methanol / Water (60:40, v/v)

-

5. Method Optimization

Once a promising separation is observed (partial or baseline), the method can be optimized by:

-

Adjusting the ratio of the mobile phase components. For normal phase, increasing the alcohol content will generally decrease retention time. For reversed-phase, increasing the organic modifier content will decrease retention time.

-

Changing the alcohol modifier in normal phase (e.g., from isopropanol to ethanol).

-

Adjusting the column temperature. Lower temperatures often improve resolution but may increase analysis time and backpressure.[5]

-

Reducing the flow rate, which can sometimes enhance resolution.[5]

Data Presentation

The following table summarizes hypothetical results from the initial screening phase to provide an example of expected outcomes.

| Chiral Stationary Phase | Mobile Phase | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) | Selectivity (α) |

| CHIRALPAK® IA | NP1 | 8.2 | 9.5 | 1.8 | 1.18 |

| CHIRALPAK® IA | NP2 | 10.1 | 11.2 | 1.5 | 1.12 |

| CHIRALPAK® IA | RP1 | 6.5 | 6.5 | 0 | 1.00 |

| CHIRALPAK® IA | RP2 | 7.8 | 7.8 | 0 | 1.00 |

| CHIRALPAK® IB | NP1 | 7.5 | 8.1 | 1.1 | 1.09 |

| CHIRALPAK® IB | NP2 | 9.3 | 10.5 | 1.7 | 1.15 |

| CHIRALPAK® IB | RP1 | 5.9 | 6.8 | 1.6 | 1.17 |

| CHIRALPAK® IB | RP2 | 7.2 | 8.5 | 1.9 | 1.20 |

| CHIRALCEL® OD-H | NP1 | 12.4 | 14.8 | 2.1 | 1.25 |

| CHIRALCEL® OD-H | NP2 | 15.1 | 17.9 | 2.3 | 1.28 |

| CHIRALCEL® OD-H | RP1 | 9.8 | 9.8 | 0 | 1.00 |

| CHIRALCEL® OD-H | RP2 | 11.2 | 11.2 | 0 | 1.00 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the development of a chiral HPLC method for 3-methylcycloheptanone enantiomers.

References

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]